Methyltetrazine-amino-PEG6-azide
Description
Methyltetrazine-amino-PEG6-azide is a bifunctional bioconjugation reagent featuring three key components:
- Methyltetrazine: A bioorthogonal moiety enabling rapid and selective inverse electron-demand Diels-Alder (IEDDA) reactions with strained dienophiles (e.g., trans-cyclooctenes or bicyclononynes) .
- PEG6 spacer: A six-unit polyethylene glycol chain enhancing solubility, reducing steric hindrance, and improving biocompatibility for biomedical applications .
- Azide group: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating orthogonal conjugation strategies .
This compound is widely used in pharmaceutical research for site-specific labeling of biomolecules (proteins, nucleic acids) and drug delivery systems due to its dual reactivity and optimized physicochemical properties .
Properties
Molecular Formula |
C25H38N8O7 |
|---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C25H38N8O7/c1-21-29-31-25(32-30-21)23-4-2-22(3-5-23)20-27-24(34)6-8-35-10-12-37-14-16-39-18-19-40-17-15-38-13-11-36-9-7-28-33-26/h2-5H,6-20H2,1H3,(H,27,34) |
InChI Key |
AKWGAPOEHIWRTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltetrazine-amino-PEG6-azide is synthesized through a series of chemical reactions that involve the incorporation of the methyltetrazine and azide groups into a PEG backbone. The methyltetrazine group is typically introduced via a reaction with carboxylic acids and activated esters, while the azide group is introduced through a reaction with terminal alkynes and cyclooctyne derivatives.
Industrial Production Methods
Industrial production of this compound involves custom synthesis and cGMP (current Good Manufacturing Practice) manufacturing to ensure high purity and quality assurance. The compound is stored at -18°C to maintain its stability and purity.
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-amino-PEG6-azide undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts with carboxylic acids and activated esters, while the azide group reacts with terminal alkynes and cyclooctyne derivatives.
Inverse Electron Demand Diels-Alder (IEDDA) Reactions: The methyltetrazine group can participate in IEDDA reactions with dienophiles, which are commonly used in bioorthogonal labeling.
Common Reagents and Conditions
Reagents: Carboxylic acids, activated esters, terminal alkynes, cyclooctyne derivatives, and dienophiles.
Conditions: Reactions are typically carried out under mild conditions to preserve the integrity of the PEG linker and the functional groups.
Major Products Formed
The major products formed from these reactions are bioconjugates that contain the methyltetrazine and azide groups, which can be used for further bioorthogonal labeling and detection.
Scientific Research Applications
Methyltetrazine-amino-PEG6-azide has a wide range of scientific research applications, including:
Chemistry: Used as a linker in click chemistry reactions to create bioconjugates and other complex molecules.
Biology: Employed in activity-based protein profiling (ABPP) to identify and visualize enzyme activities within complex biological systems.
Medicine: Utilized in drug delivery systems and diagnostic imaging to target specific biomolecules and pathways.
Industry: Applied in the development of advanced materials and nanotechnology for various industrial applications.
Mechanism of Action
The mechanism of action of methyltetrazine-amino-PEG6-azide involves its ability to participate in bioorthogonal reactions without interfering with the biological functions of the target molecules. The methyltetrazine group reacts with dienophiles through IEDDA reactions, while the azide group reacts with terminal alkynes and cyclooctyne derivatives through click chemistry . These reactions allow for the selective labeling and detection of specific biomolecules and pathways .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The table below highlights critical differences between Methyltetrazine-amino-PEG6-azide and structurally related compounds:
Key Observations:
PEG Length :
- Shorter PEG chains (e.g., PEG4) reduce steric hindrance but compromise solubility, while longer chains (e.g., PEG12) enhance solubility at the cost of increased molecular bulk .
- PEG6 balances solubility and steric effects, making it ideal for cell-penetrating applications .
Functional Groups :
- Azide vs. Alkyne : Azides enable CuAAC, whereas alkynes (e.g., in Methyltetrazine-amido-PEG5-alkyne) react with azides or participate in strain-promoted click chemistry .
- Maleimide : Targets thiol groups in proteins (e.g., cysteine residues), offering complementary conjugation strategies .
- Amine (HCl salt) : Improves aqueous stability and reactivity toward carboxyl or carbonyl groups .
Stability and Reactivity: Methyltetrazine derivatives with HCl salt forms (e.g., Tetrazine-PEG6-amine HCl) exhibit superior stability in aqueous buffers compared to non-salt forms . Maleimide-containing compounds may suffer from hydrolysis under basic conditions, limiting their shelf life .
This compound:
- Demonstrated rapid IEDDA kinetics (k ~ 10³–10⁴ M⁻¹s⁻¹) with strained dienophiles, enabling live-cell labeling .
- PEG6 spacer minimizes nonspecific binding in complex biological matrices .
Methyltetrazine-PEG12-Maleimide:
- Used for antibody-drug conjugate (ADC) synthesis, leveraging thiol-maleimide chemistry for site-specific payload attachment .
Tetrazine-PEG6-amine HCl:
Methyltetrazine-amido-PEG5-alkyne:
- Dual reactivity (tetrazine + alkyne) supports modular synthesis of heterobifunctional linkers for materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
